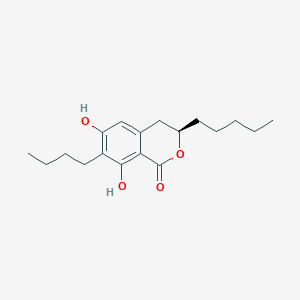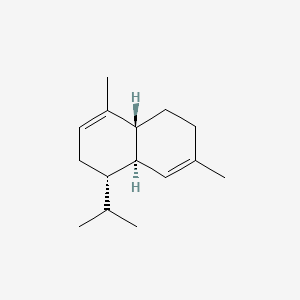
alpha-Cadinene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Cadinene is a sesquiterpene hydrocarbon found in various essential oils, particularly in the oils of certain plants like juniper and cypress. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cadinene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This cyclization can be catalyzed by specific enzymes known as sesquiterpene synthases. The reaction conditions often include a suitable solvent and temperature control to ensure the proper formation of the cadinene structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of juniper and cypress. The extraction process includes steam distillation followed by purification steps like fractional distillation to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
alpha-Cadinene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadinol, a sesquiterpene alcohol.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cadinene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Cadinol
Reduction: Saturated hydrocarbons like cadinane
Substitution: Halogenated derivatives of cadinene
Applications De Recherche Scientifique
alpha-Cadinene has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its interactions with various enzymes.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance and flavor industries due to its unique aroma.
Mécanisme D'action
The mechanism of action of alpha-Cadinene involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can modulate enzyme activity and influence cellular pathways related to inflammation and microbial growth. The exact molecular pathways are still under investigation, but its effects are believed to be mediated through its interaction with cell membranes and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
beta-Cadinene: Another sesquiterpene with a similar structure but different stereochemistry.
Cadinol: An oxidized derivative of cadinene with an alcohol functional group.
Cadinane: A fully saturated hydrocarbon derived from the reduction of cadinene.
Uniqueness
alpha-Cadinene is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its unique aroma profile also sets it apart from other similar compounds, making it particularly valuable in the fragrance industry.
Propriétés
Numéro CAS |
11044-40-9 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15-/m0/s1 |
Clé InChI |
QMAYBMKBYCGXDH-KKUMJFAQSA-N |
SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C |
SMILES isomérique |
CC1=C[C@@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C |
SMILES canonique |
CC1=CC2C(CC1)C(=CCC2C(C)C)C |
| 24406-05-1 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)
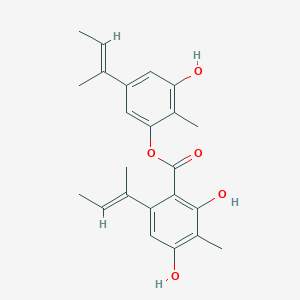
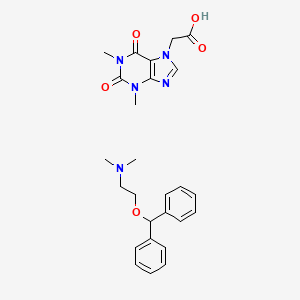
![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)
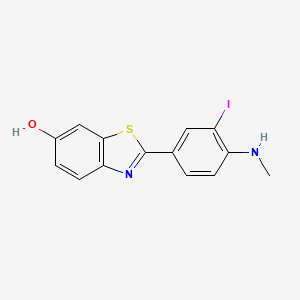

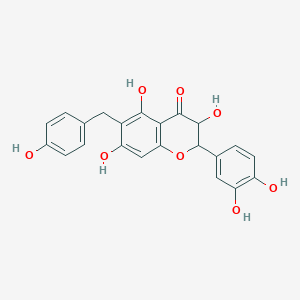
![(3R)-N-[(E)-1-[[(3S,6S,12R,15E,18R,21R,24S,25R)-12-(3-amino-3-oxopropyl)-15-ethylidene-21-[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-3-(1H-imidazol-5-ylmethyl)-7,25-dimethyl-2,5,8,11,14,17,20,23-octaoxo-6-[(1S)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide](/img/structure/B1251085.png)
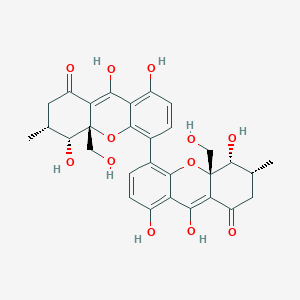
![(2S)-2-[3,4-dihydroxy-2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B1251091.png)

